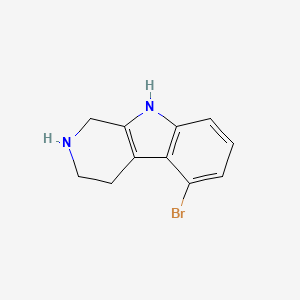

5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

The synthesis and evaluation of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]indole derivatives have revealed promising anti-cancer activity. These compounds were tested against several cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, they exhibited moderate to excellent antiproliferative activity, with IC50 values ranging from 0 μM to 100 μM. The introduction of sulfonyl groups increased their potency, and alkyl-substituted derivatives also showed good activity .

c-Met Kinase Inhibition

Molecular docking studies demonstrated that these compounds bind to the active site of c-Met kinase, a receptor tyrosine kinase involved in cancer progression. Inhibition of c-Met signaling pathways is a promising strategy for cancer therapy, making these derivatives potential candidates for further investigation .

Anti-HIV-1 Activity

While not directly related to cancer, it’s worth noting that indole derivatives (including pyridoindoles) have been explored for their anti-HIV-1 potential. Although specific studies on 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are limited, this compound’s structural features may contribute to broader antiviral properties .

Neuroprotective Effects

Indole alkaloids, including beta-carbolines, have shown neuroprotective effects. While more research is needed, exploring the neuroprotective potential of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole could be valuable for neurodegenerative diseases .

Psychopharmacology

Beta-carbolines interact with neurotransmitter systems and receptors in the brain. Investigating the effects of 5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole on serotonin, dopamine, and other neurotransmitter pathways may reveal novel psychopharmacological properties .

Synthetic Applications

Beyond biological activity, pyridoindoles serve as versatile building blocks in organic synthesis. Researchers have used them to construct complex molecules, such as natural products and pharmaceutical intermediates. Their unique reactivity makes them valuable tools for synthetic chemists .

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are multiple receptors to which it binds with high affinity . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: interacts with its targets, leading to changes in the biological activities mentioned above . The compound’s interaction with these targets can inhibit the proliferation and metastasis of tumor cells .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are those involved in the biological activities it influences . For instance, it may affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole It is suggested that the introduction of an alkyl or aralkyl group could increase the compound’s antiproliferative activity, which may imply an improvement in its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of 5-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole ’s action include the inhibition of cell proliferation in a dose-dependent manner, as well as marked inhibition of cytolytic activity . This is particularly evident in its antiproliferative activity against cancer cells, where it has shown moderate to excellent activity .

Propiedades

IUPAC Name |

5-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMJWOGZKNQVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)

![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2713855.png)

![1-(4-fluorobenzyl)-3-((4-fluorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2713856.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)

![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)

![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)